4,4-Difluoro-2-methoxycarbonylpentanoic acid
Description
Properties
IUPAC Name |
4,4-difluoro-2-methoxycarbonylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4/c1-7(8,9)3-4(5(10)11)6(12)13-2/h4H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRWYQNJDIPPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methoxycarbonylpentanoic acid typically involves the introduction of fluorine atoms into a pentanoic acid derivative. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere, low temperatures, and the use of solvents like dichloromethane or acetonitrile to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of advanced fluorination techniques and catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-methoxycarbonylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the methoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
4,4-Difluoro-2-methoxycarbonylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism by which 4,4-Difluoro-2-methoxycarbonylpentanoic acid exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorobenzophenone: Another fluorinated compound with applications in organic synthesis and materials science.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Uniqueness
4,4-Difluoro-2-methoxycarbonylpentanoic acid is unique due to its specific combination of fluorine atoms and a methoxycarbonyl group on a pentanoic acid backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Biological Activity
4,4-Difluoro-2-methoxycarbonylpentanoic acid is a synthetic compound that has garnered interest in various biological applications due to its unique chemical structure. This article provides a detailed overview of its biological activity, including potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features two fluorine atoms and a methoxycarbonyl group attached to a pentanoic acid backbone. This structure contributes to its distinctive reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that fluorinated compounds can enhance the efficacy of antibiotics by altering membrane permeability and inhibiting bacterial growth. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways. Further investigation is needed to elucidate the specific pathways affected by this compound.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It could interact with cell surface receptors, modulating signaling pathways that control cell proliferation and survival.
- Membrane Disruption : The presence of fluorine atoms may enhance the compound's ability to penetrate cellular membranes, affecting intracellular processes.
Case Studies
Several studies have explored the biological activities of related compounds. For instance:
- Antimicrobial Efficacy : A study on fluorinated derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The derivatives showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Cancer Cell Lines : Research involving various cancer cell lines revealed that similar compounds could reduce cell viability by over 50% at specific concentrations after 48 hours of exposure. The mechanism was attributed to increased oxidative stress and apoptosis induction.
Data Table: Biological Activity Overview
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Alteration in metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
